![molecular formula C15H22O B13850355 5-[(1R)-1,5-Dimethyl-5-hexen-1-yl]-2-methylphenol](/img/structure/B13850355.png)
5-[(1R)-1,5-Dimethyl-5-hexen-1-yl]-2-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1R)-1,5-Dimethyl-5-hexen-1-yl]-2-methylphenol is an organic compound with the molecular formula C₁₅H₂₂O This compound is characterized by a phenol group substituted with a 1,5-dimethyl-5-hexen-1-yl group at the 5-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1R)-1,5-Dimethyl-5-hexen-1-yl]-2-methylphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylphenol and 1,5-dimethyl-5-hexen-1-ol.
Reaction Conditions: The key step involves the alkylation of 2-methylphenol with 1,5-dimethyl-5-hexen-1-ol under acidic conditions to form the desired product. This reaction is typically carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. The use of optimized reaction conditions and catalysts ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(1R)-1,5-Dimethyl-5-hexen-1-yl]-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or other reduced products.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
5-[(1R)-1,5-Dimethyl-5-hexen-1-yl]-2-methylphenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(1R)-1,5-Dimethyl-5-hexen-1-yl]-2-methylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the compound’s structure allows it to interact with cell membranes and other cellular components, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylphenol: A simpler phenol derivative with a methyl group at the 2-position.
1,5-Dimethyl-5-hexen-1-ol: An alcohol with a similar alkyl chain structure.
Quinones: Oxidized derivatives of phenols with similar structural features.
Uniqueness
5-[(1R)-1,5-Dimethyl-5-hexen-1-yl]-2-methylphenol is unique due to its specific substitution pattern and the presence of both a phenol group and a 1,5-dimethyl-5-hexen-1-yl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H22O |
|---|---|
Molecular Weight |
218.33 g/mol |
IUPAC Name |
2-methyl-5-[(2R)-6-methylhept-6-en-2-yl]phenol |
InChI |
InChI=1S/C15H22O/c1-11(2)6-5-7-12(3)14-9-8-13(4)15(16)10-14/h8-10,12,16H,1,5-7H2,2-4H3/t12-/m1/s1 |
InChI Key |
QYBVMIZSESMJKI-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H](C)CCCC(=C)C)O |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)CCCC(=C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



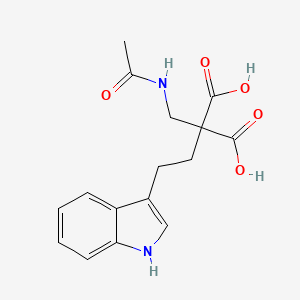
![1-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-3-fluorobenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B13850285.png)

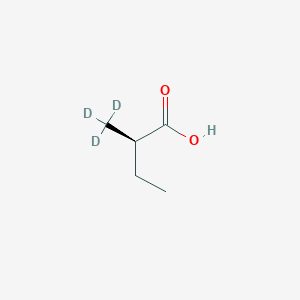
![trisodium;(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5S)-5-formyl-4-hydroxy-2-(sulfonatooxymethyl)oxolan-3-yl]oxy-3,4-dihydroxy-5-sulfonatooxyoxane-2-carboxylate](/img/structure/B13850295.png)
![tert-butyl N-[2-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)ethyl]carbamate](/img/structure/B13850299.png)
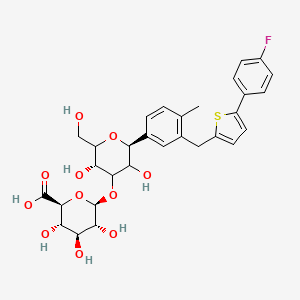
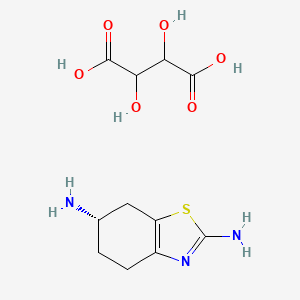


![disodium;(4R,5S,6R)-2,4,5-trihydroxy-6-[[hydroxy(oxido)phosphoryl]oxymethyl]oxane-2-carboxylate](/img/structure/B13850336.png)
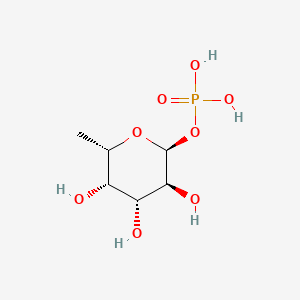
![Methyl pyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B13850365.png)
